3'-Chlorobiphenyl-4-boronic acid pinacol ester
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Overview
Description
3’-Chlorobiphenyl-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BClO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3’ position and a boronic acid pinacol ester group at the 4 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound 3’-Chlorobiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 3’-Chlorobiphenyl-4-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is solid in form , which may impact its bioavailability
Result of Action
The molecular and cellular effects of the action of 3’-Chlorobiphenyl-4-boronic acid pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Chlorobiphenyl-4-boronic acid pinacol ester. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis may be influenced by the substituents in the aromatic ring .
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo various transformations, including protodeboronation . Protodeboronation is a process where the boron moiety is removed from the boronic ester .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chlorobiphenyl-4-boronic acid pinacol ester typically involves the reaction of 3’-chlorobiphenyl with boronic acid pinacol ester. The reaction is usually catalyzed by a palladium catalyst under mild conditions. The general reaction scheme is as follows:
Starting Materials: 3’-Chlorobiphenyl and boronic acid pinacol ester.
Catalyst: Palladium(0) or Palladium(II) complexes.
Solvent: Common solvents include tetrahydrofuran (THF) or toluene.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (50-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of 3’-Chlorobiphenyl-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .
Chemical Reactions Analysis
Types of Reactions
3’-Chlorobiphenyl-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The chlorine substituent can be reduced to form the corresponding biphenyl derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Biphenyl derivatives.
Scientific Research Applications
3’-Chlorobiphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenylboronic acid pinacol ester
- 4-Fluorophenylboronic acid pinacol ester
- 3-Cyanophenylboronic acid pinacol ester
Uniqueness
3’-Chlorobiphenyl-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 3’ position and the boronic ester group at the 4 position allows for versatile functionalization and the formation of diverse biaryl compounds .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-10-8-13(9-11-15)14-6-5-7-16(20)12-14/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZJTISYWGXQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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